[(Decan-4-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Decan-4-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a decan-4-yloxy group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Decan-4-yl)oxy]benzene typically involves the reaction of benzene with decan-4-ol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where benzene is reacted with decan-4-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(Decan-4-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(Decan-4-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(Decan-4-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenol: A benzene ring with a hydroxyl group.
Anisole: A benzene ring with a methoxy group.
Toluene: A benzene ring with a methyl group.
Uniqueness
[(Decan-4-yl)oxy]benzene is unique due to the presence of a decan-4-yloxy group, which imparts distinct chemical and physical properties compared to other benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with simpler benzene derivatives .
Properties
CAS No. |
82971-14-0 |
---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
decan-4-yloxybenzene |
InChI |
InChI=1S/C16H26O/c1-3-5-6-8-12-15(11-4-2)17-16-13-9-7-10-14-16/h7,9-10,13-15H,3-6,8,11-12H2,1-2H3 |
InChI Key |
DHJVBLMULBWUCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.